

Eicosanoyl Chloride: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eicosanoyl chloride*

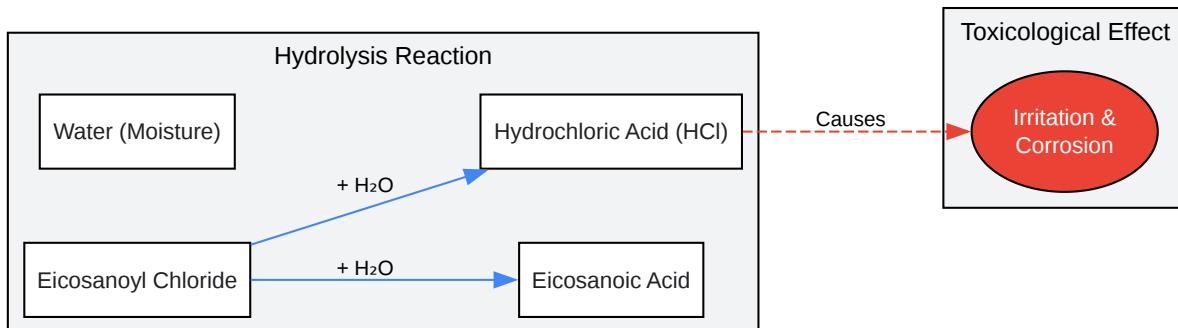
Cat. No.: B3052302

[Get Quote](#)

Introduction: **Eicosanoyl chloride** (CAS No. 40140-09-8), also known as arachidoyl chloride, is a long-chain acyl chloride.^[1] As a reactive chemical intermediate, it is utilized in the synthesis of various organic molecules in research and development, including in the fields of biochemistry and drug development.^[2] Its reactivity, primarily driven by the acyl chloride functional group, necessitates a thorough understanding of its safety profile to ensure proper handling and mitigate risks in a laboratory setting. This guide provides an in-depth summary of the safety data, handling protocols, and emergency procedures for **eicosanoyl chloride**, compiled for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Eicosanoyl chloride is a colorless to pale yellow liquid at room temperature.^{[1][3]} A comprehensive summary of its key physical and chemical properties is presented below.


Property	Value	Source
CAS Number	40140-09-8	[4]
Molecular Formula	C ₂₀ H ₃₉ ClO	
Molecular Weight	330.98 g/mol (or 331.0 g/mol)	
Appearance	Colorless to pale yellow liquid	
Density	~0.9 g/cm ³ at 20 °C	
Boiling Point	~360 °C (decomposes)	
Purity	>99%	
Synonyms	Arachidoyl chloride, Arachidyl chloride, Eicosanoic acid chloride	

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), **eicosanoyl chloride** is classified as an irritant. However, as an acyl chloride, it reacts with water to produce hydrochloric acid, indicating a high potential for corrosive action.

GHS Hazard Classification	Code	Description
Skin Corrosion/Irritation	H315	Causes skin irritation (Category 2)
Serious Eye Damage/Irritation	H319	Causes serious eye irritation (Category 2)
STOT, Single Exposure	H335	May cause respiratory irritation (Category 3)

Note: The primary mechanism of local toxicity for acyl chlorides is their rapid hydrolysis upon contact with moisture (e.g., on skin, in eyes, or the respiratory tract) to form hydrochloric acid (HCl), which is corrosive.

[Click to download full resolution via product page](#)

Caption: Hydrolysis of **Eicosanoyl Chloride** leading to corrosive effects.

Toxicological Profile

Specific quantitative toxicological data, such as LD50 or LC50 values for **eicosanoyl chloride**, are not readily available in the reviewed literature. The primary toxicological concern stems from its irritant and corrosive properties, which affect the skin, eyes, and respiratory tract upon contact. Ingestion can cause burns to the digestive tract.

Safety and Handling Protocols

Strict adherence to safety protocols is mandatory when handling **eicosanoyl chloride** to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

Protection Type	Specification	Source
Eye/Face	Chemical splash goggles or face shield (European Standard EN166 or OSHA 29 CFR 1910.133).	
Skin	Chemical-resistant gloves (inspect before use) and protective clothing to prevent skin exposure.	
Respiratory	Use only under a chemical fume hood. If ventilation is inadequate or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.	

Handling and Storage Procedures

- Handling:
 - Always use in a well-ventilated area, preferably within a chemical fume hood.
 - Avoid all contact with eyes, skin, and clothing.
 - Do not breathe vapors or mists.
 - Keep away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.
 - Prevent contact with moisture; the material reacts violently with water.
 - Keep away from heat, sparks, open flames, and other ignition sources.
 - Use non-sparking tools and take precautionary measures against static discharge.

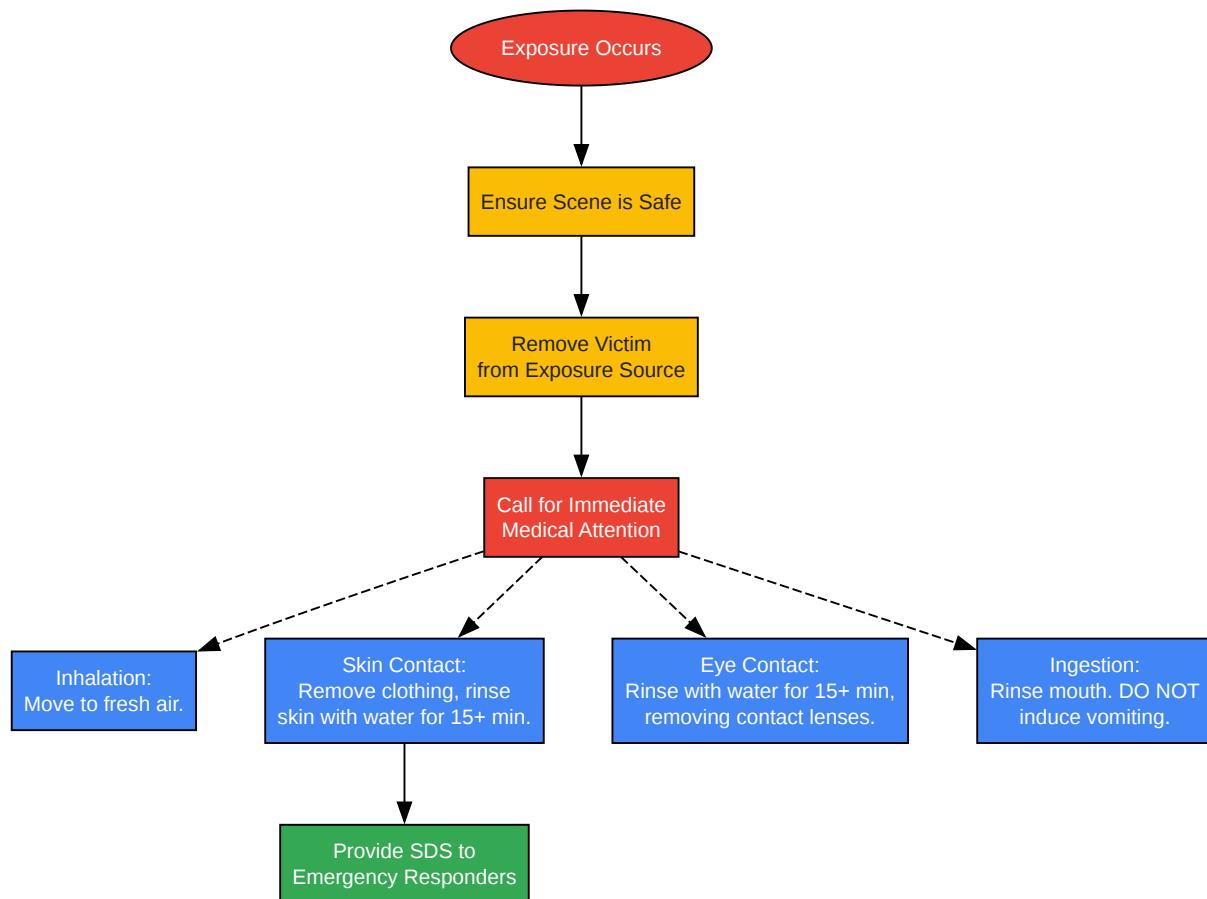
- Storage:
 - Store in a cool, dry, and well-ventilated area away from incompatible substances.
 - Keep containers tightly closed to prevent moisture contamination.
 - Store under an inert atmosphere (e.g., nitrogen or argon).
 - Store in a locked, corrosives-compatible area.

Accidental Release Measures

A systematic approach is crucial in the event of a spill to ensure safety and proper containment.

[Click to download full resolution via product page](#)

Caption: Workflow for responding to an **eicosanoyl chloride** spill.


Firefighting Procedures

Eicosanoyl chloride reacts with water, which makes water an unsuitable extinguishing agent. Hazardous gases are produced in a fire.

Extinguishing Media	Details
Suitable	Carbon dioxide (CO ₂), dry chemical powder, or alcohol-resistant foam.
Unsuitable	DO NOT USE WATER. It reacts violently and liberates toxic gas.
Hazardous Combustion Products	Carbon monoxide (CO), carbon dioxide (CO ₂), hydrogen chloride gas, and phosgene.
Protective Equipment	Wear a self-contained breathing apparatus (SCBA) and full protective gear.

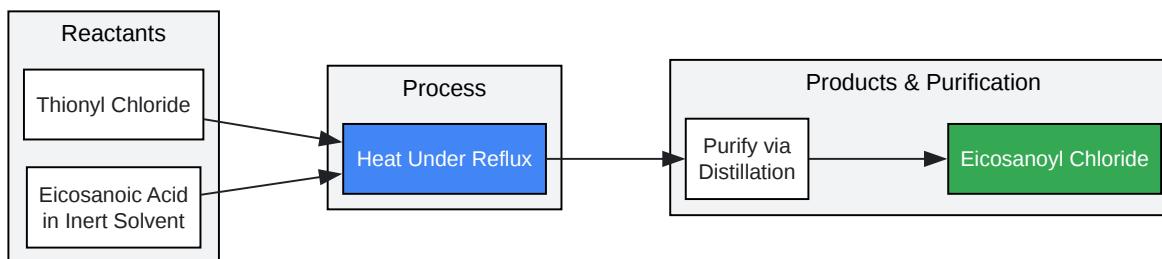
First Aid Protocols

Immediate and appropriate first aid is critical following any exposure. Seek medical attention immediately in all cases of exposure.

[Click to download full resolution via product page](#)

Caption: General first aid workflow for chemical exposure.

Exposure Route	First Aid Protocol	Source
Inhalation	Remove the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.	
Skin Contact	Immediately take off all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.	
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.	
Ingestion	Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.	


Reactivity and Stability

Understanding the chemical reactivity and stability is key to safe storage and handling.

Parameter	Description
Chemical Stability	Stable under recommended storage conditions (cool, dry, inert atmosphere).
Conditions to Avoid	Exposure to moist air or water, ignition sources, excess heat.
Incompatible Materials	Water, strong oxidizing agents, strong bases, and alcohols.
Hazardous Decomposition	Thermal decomposition can produce hydrogen chloride, phosgene, carbon monoxide, and carbon dioxide.
Hazardous Polymerization	Does not occur.

Appendix: Synthesis Workflow Example

Eicosanoyl chloride is typically synthesized from eicosanoic acid. A common laboratory method involves reacting the carboxylic acid with a chlorinating agent like thionyl chloride.

[Click to download full resolution via product page](#)

Caption: Example workflow for the synthesis of **eicosanoyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Buy Eicosanoyl chloride (EVT-3189376) | 40140-09-8 [evitachem.com]
- 4. Eicosanoyl chloride | C20H39ClO | CID 9862365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eicosanoyl Chloride: A Technical Safety Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3052302#eicosanoyl-chloride-safety-data-sheet-sds-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com